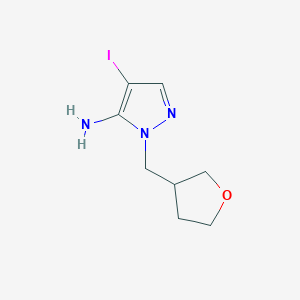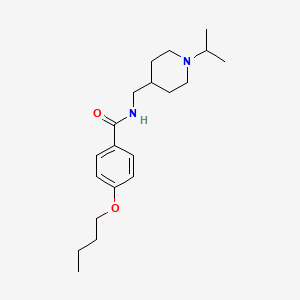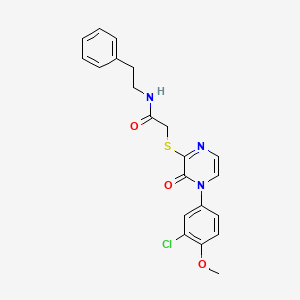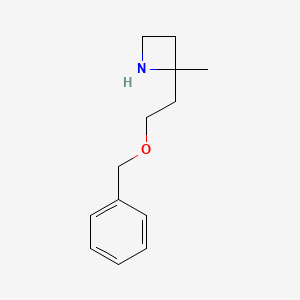![molecular formula C22H19F3N2O2 B2920188 N-(3,4-dimethylphenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide CAS No. 400088-58-6](/img/structure/B2920188.png)
N-(3,4-dimethylphenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including an amide group, a pyridine ring, and a trifluoromethyl group . Trifluoromethylpyridines are a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
While the specific synthesis process for this compound is not available, trifluoromethylpyridines are often synthesized using various methods . One common method involves the protodeboronation of pinacol boronic esters .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and aromatic rings. The trifluoromethyl group and the pyridine ring would likely contribute to the compound’s unique physicochemical properties .Applications De Recherche Scientifique
Chemical Modification and Application Potential
- Xylan Derivatives : Chemical modification of xylan into ethers and esters presents a path to new biopolymers with tailored properties. These modifications depend on functional groups, substitution degrees, and patterns, showing promise for diverse applications, including drug delivery and as additives in various industries (Petzold-Welcke et al., 2014).
Environmental Degradation
- Microbial Degradation of Polyfluoroalkyl Chemicals : This review explores the environmental biodegradability of polyfluoroalkyl chemicals, including potential pathways and degradation products. Understanding these processes is crucial for assessing the environmental fate and effects of these persistent pollutants (Liu & Mejia Avendaño, 2013).
Electroluminescent Materials
- Quinazolines and Pyrimidines for Optoelectronic Materials : Research into quinazoline and pyrimidine derivatives reveals their importance in creating novel optoelectronic materials. These compounds find applications in electronic devices, luminescent elements, and photoelectric conversion elements, among others (Lipunova et al., 2018).
Analytical Chemistry
- Detection of Paraquat in Food Samples : Electrochemical sensors offer advanced methods for detecting paraquat, a herbicide, in food samples. Such analytical techniques are essential for monitoring environmental and food safety, demonstrating the intersection of chemistry with public health concerns (Laghrib et al., 2020).
Propriétés
IUPAC Name |
N-(3,4-dimethylphenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N2O2/c1-14-5-10-18(12-15(14)2)26-20(28)19-4-3-11-27(21(19)29)13-16-6-8-17(9-7-16)22(23,24)25/h3-12H,13H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSGIEKXXDGXKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2920112.png)
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-difluoroazepan-4-yl]acetic acid](/img/structure/B2920113.png)

![1-[(2-chloropyridin-3-yl)sulfonyl]-N-[2-(3-methoxyphenoxy)ethyl]piperidine-4-carboxamide](/img/structure/B2920117.png)


![Benzo[d]thiazol-6-yl(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2920123.png)
![2-ethyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2920124.png)


